molecular formula C13H12N2O4S B13349308 N-(4-methyl-3-nitrophenyl)benzenesulfonamide

N-(4-methyl-3-nitrophenyl)benzenesulfonamide

Cat. No.: B13349308
M. Wt: 292.31 g/mol
InChI Key: NDDLFOLLHLWLQZ-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)benzenesulfonamide is a high-purity sulfonamide derivative provided for scientific research. This compound is a key intermediate in organic and medicinal chemistry synthesis, valued for its role in developing novel therapeutic agents. In biochemical research, sulfonamides like this one are known for their antimicrobial properties. They function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis . By mimicking para-aminobenzoic acid (PABA), this compound can disrupt the bacterial folate biosynthesis pathway, thereby preventing microbial growth . This mechanism makes it a valuable tool for studying bacterial resistance and for in vitro screening of new anti-infective agents . Beyond its antimicrobial applications, the compound serves as a crucial synthon in constructing more complex molecules. It has been utilized in the design and synthesis of benzenesulfonamide-containing derivatives investigated as potential HIV-1 Capsid (CA) protein inhibitors, representing a novel class of antiviral agents . The molecular structure, characterized by a non-coplanar conformation between the tolyl and nitrophenyl rings, has been extensively studied using techniques including FT-IR, NMR, and X-ray crystallography, providing valuable insights for computational modeling and structure-activity relationship (SAR) studies . This product is intended for research purposes in chemistry and biology laboratories. It is supplied with detailed analytical information. Please note that this product is for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

N-(4-methyl-3-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C13H12N2O4S/c1-10-7-8-11(9-13(10)15(16)17)14-20(18,19)12-5-3-2-4-6-12/h2-9,14H,1H3

InChI Key

NDDLFOLLHLWLQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis from 4-methylbenzenesulfonyl chloride and 3-nitroaniline

The synthesis of N-(4-methyl-3-nitrophenyl)benzenesulfonamide typically involves reacting 4-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base. The base, such as pyridine or triethylamine, neutralizes the hydrochloric acid generated during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

General Procedure:

  • Dissolve 3-nitroaniline in a suitable solvent (e.g., dichloromethane, ethyl acetate).
  • Add a base (e.g., pyridine, triethylamine) to the solution.
  • Slowly add 4-methylbenzenesulfonyl chloride to the mixture.
  • Stir the reaction mixture at room temperature or a slightly elevated temperature until the reaction is complete.
  • Wash the organic layer with water to remove any remaining base or unreacted starting materials.
  • Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate).
  • Remove the solvent by evaporation.
  • Purify the product by recrystallization or chromatography.

Synthesis from 2-nitroaniline and 4-methylbenzenesulfonyl chloride

4-methyl-N-(2-nitrophenyl) benzenesulfonamide can be synthesized by reacting 2-nitroaniline with 4-methylbenzenesulfonyl chloride, using a procedure that involves thin layer chromatography (TLC) for separation, followed by crystallization, washing, and drying to obtain the product as an off-white crystalline solid in 93% yield.

Electrochemical Synthesis of Benzenesulfonamide Derivatives

A green, facile, and tunable paired electrochemical process can be employed for synthesizing new benzenesulfonamide derivatives through reductive controlled potential electrolysis of dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs). Adjusting the potential allows for the synthesis of different products. At a potential of −0.4 V vs. Ag/AgCl, N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives are selectively formed, while at −1.1 V vs. Ag/AgCl, N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives are produced.

Characterization and Analysis

The synthesized compound can be characterized using various spectroscopic techniques:

  • FTIR Spectroscopy: This technique identifies functional groups present in the compound. Look for characteristic sulfonamide S=O stretches at approximately 1350 cm⁻¹ and 1150 cm⁻¹, as well as nitro group absorption at around 1520 cm⁻¹.
  • NMR Spectroscopy: This technique provides information about the arrangement of atoms in the molecule. In ¹H NMR using DMSO-d₆, expect to see aromatic protons at δ 7.8–8.2 ppm (deshielding due to the nitro group) and methyl groups at δ 2.4 ppm.
  • Mass Spectrometry: This technique determines the molecular weight of the compound. High-resolution ESI-MS can provide the exact mass to verify the molecular formula.
  • Single Crystal X-ray Diffraction (SC-XRD): Use SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and thermal displacement parameters. Validate against International Union of Crystallography (IUCr) standards, ensuring R-factor < 0.05 and data-to-parameter ratio > 14.

Data Table: Comparison with Similar Sulfonamide Compounds

Compound Molecular Weight Melting Point (°C)
4-Methyl-3-nitrobenzenesulfonamide 216.21 144
4-Chloro-3-nitrobenzenesulfonamide N/A ~160–162
N-(4-methylphenylsulfonyl)-3-nitrobenzamide N/A N/A

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-nitrophenyl)benzenesulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming N-(4-methyl-3-aminophenyl)benzenesulfonamide.

    Substitution: The compound can undergo substitution reactions, where the nitro or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields N-(4-methyl-3-aminophenyl)benzenesulfonamide, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

N-(4-methyl-3-nitrophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Substituent Effects on Electronic and Physical Properties

The electronic nature of substituents significantly impacts sulfonamide behavior. A comparative analysis is shown in Table 1 .

Table 1: Substituent Effects on Key Properties of Selected Sulfonamides

Compound Name Substituents Key Properties Reference
N-(4-methyl-3-nitrophenyl)benzenesulfonamide 3-NO₂, 4-CH₃ High electron-withdrawing effect; potential acidity of sulfonamide proton -
N-(4-Hydroxyphenyl)benzenesulfonamide 4-OH Enhanced hydrogen bonding (O–H⋯O/N–H⋯O); improved solubility in polar solvents
N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide 4-CN, 3-OCH₃ Electron-withdrawing (CN) and donating (OCH₃) groups; moderate reactivity
T0901317 (LXR agonist) Trifluoroethyl, trifluoromethyl Strong hydrophobic interactions; high binding affinity to liver X receptors
(S)-N-((4-methoxyphenyl)(naphthyl)methyl)-4-methylbenzenesulfonamide 4-OCH₃, naphthyl Stereochemical complexity (99% ee); chiral center influences biological activity

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CN) increase the acidity of the sulfonamide proton, enhancing hydrogen-bonding capacity and interaction with biological targets .
  • Hydrophobic substituents (e.g., trifluoromethyl in T0901317) improve lipid solubility and receptor binding, critical for pharmacokinetics .
  • Steric effects : Bulky groups like naphthyl () or oxazole () may hinder molecular packing, affecting crystallinity and solubility .
Antimicrobial Activity
  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () demonstrated notable antimicrobial activity due to the oxazole ring, which may disrupt bacterial cell membranes .
  • This compound lacks direct antimicrobial data in the provided evidence, but its nitro group’s electron-withdrawing nature could enhance interactions with bacterial enzymes.
Anticancer Activity
  • (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyridin-2-yl)benzenesulfonamide () showed activity comparable to doxorubicin, attributed to the thiophene and enamino groups enabling DNA intercalation or kinase inhibition .
Enzyme Modulation
  • T0901317 () acts as an LXR agonist (EC₅₀ ~300 nM), with trifluoromethyl groups critical for receptor binding .

Structural and Crystallographic Insights

  • Hydrogen bonding : N-(4-Hydroxyphenyl)benzenesulfonamide () forms intermolecular N–H⋯O and O–H⋯O bonds, stabilizing its crystal lattice . In contrast, the nitro group in the target compound may favor weaker C–H⋯O interactions.
  • Crystallography tools : SHELX programs () and WinGX () are widely used for small-molecule structure validation, ensuring accuracy in reported bond lengths and angles .

Biological Activity

N-(4-methyl-3-nitrophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its significant biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group attached to a benzene ring, with a methyl group at the para position and a nitro group at the meta position. This unique structure contributes to its biological properties.

The primary mechanism of action for this compound involves its ability to mimic para-aminobenzoic acid (PABA), an essential substrate for the enzyme dihydropteroate synthase, which plays a crucial role in bacterial folic acid synthesis. By inhibiting this enzyme, this compound disrupts folic acid production, leading to bacterial growth inhibition.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties. Its efficacy has been evaluated against various bacterial strains, showing significant inhibition of growth. The following table summarizes key findings from studies on its antibacterial activity:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential as an anticancer agent. Research indicates that it can reduce cell viability in various cancer cell lines. The following table presents data on its anticancer effects:

Cell Line EC50 (µM) Effect Reference
MDA-MB-231 (breast cancer)20.5 ± 3.6Significant reduction in viability
IGR39 (melanoma)27.8 ± 2.8Significant reduction in viability

Case Studies

  • Antibacterial Efficacy Study : A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential use in treating infections caused by resistant pathogens.
  • Anticancer Research : In vitro studies on human cancer cell lines have shown that this compound can induce apoptosis and inhibit cell cycle progression, particularly in melanoma and breast cancer models .

Q & A

Q. What are the most reliable synthetic routes for N-(4-methyl-3-nitrophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a sulfonylation reaction between 4-methyl-3-nitroaniline and benzenesulfonyl chloride under alkaline conditions. Key steps include:

Coupling Reaction : React 4-methyl-3-nitroaniline with benzenesulfonyl chloride in the presence of pyridine or triethylamine to neutralize HCl byproducts .

Purification : Use column chromatography or recrystallization (e.g., ethanol/water mixture) to isolate the product.
Optimization Tips :

  • Monitor reaction progress via thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7).
  • Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of aniline to sulfonyl chloride) to maximize yield .

Q. Table 1: Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
CouplingPyridine, RT, 12h65–75>95%
RecrystallizationEthanol/H₂O85–90>98%

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures structural confirmation and purity:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.5–8.2 ppm) and sulfonamide linkage (δ 3.1 ppm for NH) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 307.1 .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What biological screening strategies are appropriate for this compound?

  • Methodological Answer : Prioritize assays based on functional groups (e.g., sulfonamide for enzyme inhibition, nitro group for redox activity):
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) using a stopped-flow CO₂ hydration assay .
  • Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. Table 2: Biological Assay Parameters

Assay TypeModel SystemKey Metrics
Enzyme InhibitionCA-IIKᵢ (nM), IC₅₀
AntimicrobialBacterial strainsMIC (µg/mL)
CytotoxicityHeLa cellsIC₅₀ (µM)

Advanced Research Questions

Q. How does the nitro group influence reactivity in downstream modifications?

  • Methodological Answer : The nitro group at the 3-position enables two key pathways:

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts it to an amine, enabling conjugation (e.g., Schiff base formation) .

Electrophilic Substitution : Nitro directs incoming electrophiles (e.g., halogens) to the para position relative to itself.
Experimental Design :

  • For reduction, use 10% Pd-C in ethanol under 50 psi H₂; monitor by TLC.
  • For bromination, employ Br₂/FeBr₃ in DCM at 0°C .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Methodological Answer : Challenges include disorder in the nitro group and weak diffraction due to flexible sulfonamide linkage. Mitigation strategies:
  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å).
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Restrain nitro group torsion angles .
  • Validation : Check using checkCIF for ADPs and PLATON for hydrogen-bonding networks .

Q. How can conflicting biological activity data (e.g., cytotoxicity vs. enzyme inhibition) be reconciled?

  • Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Systematic approaches include:

Dose-Response Curves : Compare IC₅₀ values across assays to identify selectivity.

Proteomic Profiling : Use affinity chromatography coupled with MS to map binding partners .

Computational Docking : Predict binding modes to enzymes vs. membrane targets (e.g., AutoDock Vina) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer : Combine molecular docking and QSAR:
  • Docking : Use AutoDock or Schrödinger Suite to model binding to CA-II (PDB: 3KS3). Focus on sulfonamide-Zn²⁺ coordination .
  • QSAR : Build a model using descriptors like logP, polar surface area, and nitro group charge density. Validate with leave-one-out cross-validation .

Q. Table 3: Computational Parameters

MethodSoftwareKey Parameters
DockingAutoDock VinaGrid size: 20 ų, Exhaustiveness: 8
QSARMOEDescriptors: logP, H-bond acceptors

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